molecular formula C29H22N2O5 B326485 2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)

2-(4-phenoxyphenyl)hexahydro-1,1',3,3'(2H,2'H,4H)-tetraoxospiro(pyrrolo[3,4-a]pyrrolizine-4,2'-[1'H]-indene)

Cat. No.: B326485
M. Wt: 478.5 g/mol
InChI Key: JQFKTQNTCKOMTK-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is a complex organic compound known for its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. The starting materials often include phenoxybenzene derivatives and pyrrolizine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy and pyrrolizine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,8bR)-2-(3,4-dichlorophenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,6’-indolo[2,1-b]quinazoline]-1,3,12’-trione
  • 7-chloro-2’-(2-fluorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione

Uniqueness

2-(4-Phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2’-indene]-1,1’,3,3’-tetrone is unique due to its specific spiro structure and the presence of both phenoxy and pyrrolizine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H22N2O5

Molecular Weight

478.5 g/mol

IUPAC Name

2-(4-phenoxyphenyl)spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,2//'-indene]-1,1//',3,3//'-tetrone

InChI

InChI=1S/C29H22N2O5/c32-25-20-9-4-5-10-21(20)26(33)29(25)24-23(22-11-6-16-30(22)29)27(34)31(28(24)35)17-12-14-19(15-13-17)36-18-7-2-1-3-8-18/h1-5,7-10,12-15,22-24H,6,11,16H2

InChI Key

JQFKTQNTCKOMTK-UHFFFAOYSA-N

SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C6(N2C1)C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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